2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Description
The compound 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide is a structurally complex molecule featuring a pyrimidinone core functionalized with a sulfonyl group and a thioacetamide linkage. Its key structural elements include:
- Pyrimidinone ring: A six-membered heterocyclic ring with two nitrogen atoms and a ketone group at position 4.
- 4-Chlorophenylsulfonyl substituent: Attached at position 5 of the pyrimidinone, this group introduces electron-withdrawing properties due to the chlorine atom and sulfonyl moiety.
- Thioacetamide bridge: A sulfur atom links the pyrimidinone to an acetamide group, which is further substituted with a 2-ethoxyphenyl moiety. The ethoxy group in the ortho position may influence steric and electronic interactions.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-2-29-16-6-4-3-5-15(16)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)14-9-7-13(21)8-10-14/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZNKNANCLHBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibitory, and other pharmacological effects, supported by data from relevant studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18ClN3O3S2
- Molecular Weight : 409.93 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity
- Enzyme Inhibition
- Binding Interactions
Table 1: Antibacterial Activity
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 18 | Strong |
| Bacillus subtilis | 16 | Moderate |
| Escherichia coli | 10 | Weak |
| Staphylococcus aureus | 12 | Weak |
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Activity Level |
|---|---|---|
| Acetylcholinesterase | 25 | Strong |
| Urease | 30 | Moderate |
The biological activity of the compound can be attributed to its structural components, particularly the sulfonamide group, which is known for its pharmacological properties. The presence of the pyrimidine ring enhances its interaction with biological targets, making it a promising candidate for further development in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares a pyrimidinone-thioacetamide scaffold with several analogs reported in the literature. Below is a comparative analysis of its structural and physicochemical properties relative to these analogs:
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Key Observations:
The 3-chloro-4-methoxyphenyl group in combines electron-withdrawing (Cl) and donating (OCH₃) effects, creating a polarized sulfonyl moiety.
Acetamide Substituent Variations :
- 2-Ethoxyphenyl (target): The ortho-ethoxy group may reduce rotational freedom and increase steric bulk compared to the 2-chlorophenyl in .
- Cyclohexenylethyl (): This aliphatic substituent likely improves lipid solubility but reduces hydrogen-bonding capacity relative to aromatic groups.
Physicochemical Properties: The compound in exhibits a predicted pKa of 7.83, suggesting moderate acidity, likely due to the pyrimidinone’s enolizable proton. The target compound’s pKa may differ based on the electron-withdrawing Cl substituent. The prop-2-en-1-yl group in introduces an alkene, which could participate in conjugation or Michael addition reactions.
Research Implications
Structural modifications in pyrimidinone derivatives significantly alter their electronic, steric, and solubility profiles, which are critical for optimizing drug-like properties. For instance:
- Electron-withdrawing groups (e.g., Cl in the target compound) may enhance stability against metabolic degradation.
- Bulky substituents (e.g., cyclohexenylethyl in ) could improve membrane permeability but reduce target binding efficiency.
- Ortho-substituted aryl groups (e.g., 2-ethoxyphenyl) may influence conformational preferences in biological interactions.
Further studies, including crystallographic analysis (using tools like SHELX ) and pharmacological screening, are warranted to elucidate the target compound’s bioactivity and structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
